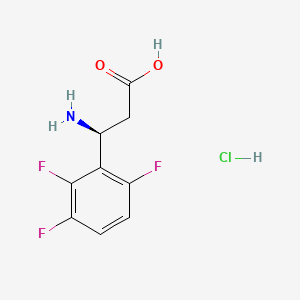
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural features, including the presence of trifluorophenyl groups, which impart distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,3,6-trifluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding amino alcohol.
Amino Acid Formation: The amino alcohol is then converted into the desired amino acid through a series of steps, including protection and deprotection of functional groups.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
科学研究应用
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, while the amino acid moiety can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid
- (S)-3-Amino-3-(2,4,6-trifluorophenyl)propanoic acid
- (S)-3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid
Uniqueness
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the trifluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
分子式 |
C9H9ClF3NO2 |
|---|---|
分子量 |
255.62 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2,3,6-trifluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-4-1-2-5(11)9(12)8(4)6(13)3-7(14)15;/h1-2,6H,3,13H2,(H,14,15);1H/t6-;/m0./s1 |
InChI 键 |
FAFOOOBXBBAKIC-RGMNGODLSA-N |
手性 SMILES |
C1=CC(=C(C(=C1F)[C@H](CC(=O)O)N)F)F.Cl |
规范 SMILES |
C1=CC(=C(C(=C1F)C(CC(=O)O)N)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



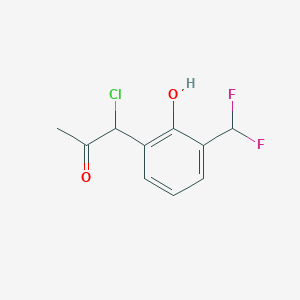
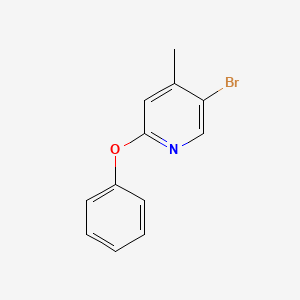

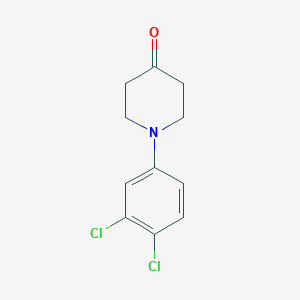



![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
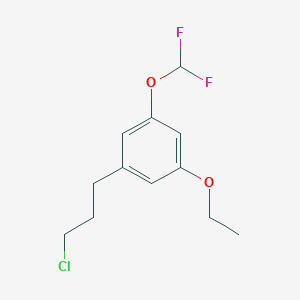
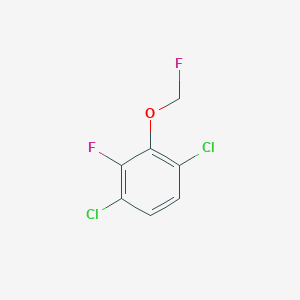
![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
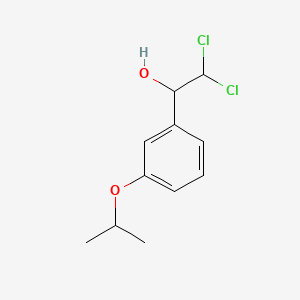
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
